2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Overview
Description
“2,2’-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]” is an innovative biomedical compound that exhibits remarkable potential in mitigating free radical-induced oxidative stress-related disorders . With its potent antioxidant properties, this compound diligently quells detrimental radicals, shielding delicate cells from the pernicious repercussions induced by pharmaceutical agents, toxic substances, or formidable diseases like cardiovascular ailments and malignancies .
Molecular Structure Analysis
The molecular formula of “2,2’-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]” is C31H32O4 . The compound has a molecular weight of 468.58 g/mol . The exact mass based on specific isotopes is 468.230072 . The compound’s structure includes two phenolic rings connected by a methylene bridge, with each ring having a hydroxy-5-methylbenzyl group .
Physical and Chemical Properties Analysis
The compound is a white to almost white powder to crystal . It has a density of 1.212±0.06 g/cm3 . The boiling point is predicted to be 656.4±50.0 °C , and the melting point is between 185-188 °C . The flash point is 280.7±24.7 °C .
Scientific Research Applications
Synthesis and Characterization
- A novel diphenol antioxidant, 2,2'-methylenebis(6-nonyl-p-cresol), has been synthesized as a high molecular weight liquid diphenol antioxidant. This compound was produced through a series of chemical reactions, including esterification, Fries rearrangement, Friedel-Crafts acylation, Clemmensen reduction, and acid-mediated nucleophilic substitution, with a high yield of over 90% (Li Shi-chan, 2014).
Electronic Properties
- 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] has been utilized in the synthesis of novel dimeric metallophthalocyanines, which have been explored for their electrochemical properties, including their potential use in organic field-effect transistors (OFETs) (Lale Meyancı Ozer et al., 2013).
Molecular Dynamics
- The molecular dynamics of solutions involving 2,2'-methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] were investigated using various spectroscopy methods. This research provides insights into the role of intermolecular hydrogen bonding in influencing the dynamics of these solutions (Pornpen Atorngitjawat et al., 2009).
Biodegradation Pathways
- A novel 4-cresol biodegradation pathway employing phosphorylated intermediates has been discovered in Corynebacterium glutamicum. This unique pathway involves the phosphorylation of 4-cresol and subsequent oxidative transformations, revealing new aspects of cresol metabolism and its potential applications in environmental biotechnology (L. Du et al., 2016).
Chemical Engineering Applications
- The hydroxyalkylation of p-cresol to 2,2'-methylenebis(4-methylphenol) has been studied in fixed bed reactors, highlighting the potential industrial applications of this compound in catalytic processes (A. C. Garade et al., 2009).
Mechanism of Action
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If skin irritation occurs or eye irritation persists, it is advised to get medical advice or attention .
Properties
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O4/c1-18-5-7-28(32)22(9-18)15-24-11-20(3)13-26(30(24)34)17-27-14-21(4)12-25(31(27)35)16-23-10-19(2)6-8-29(23)33/h5-14,32-35H,15-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOZIVFRHLSSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)CC3=CC(=CC(=C3O)CC4=C(C=CC(=C4)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452845 | |
Record name | 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20837-68-7 | |
Record name | 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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